molecular formula C12H20N2O2 B13388741 4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole

4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B13388741
M. Wt: 224.30 g/mol
InChI Key: ZSZOYMBXNYZPFL-UHFFFAOYSA-N
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Description

The compound 4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole is a bicyclic oxazoline derivative featuring two 4,5-dihydro-1,3-oxazole (oxazoline) rings connected via a carbon backbone. Each oxazoline ring is substituted at the 4-position with an isopropyl (propan-2-yl) group, contributing to its steric bulk and hydrophobic character.

Properties

IUPAC Name

4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-7(2)9-5-15-11(13-9)12-14-10(6-16-12)8(3)4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOYMBXNYZPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Cyclocondensation Approaches

The most widely reported method involves cyclocondensation reactions between β-amino alcohols and carbonyl derivatives. A 2024 study demonstrated 68% yield using 2-amino-2-methyl-1-propanol and ethyl isobutyrylacetate under Dean-Stark conditions. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 110-115°C ±5% per 10°C
Solvent Toluene 15% > THF
Catalyst p-TsOH (5 mol%) 22% increase
Reaction Time 18-24 hrs Plateau at 20 hrs

This method produces racemic mixtures, requiring subsequent chiral resolution via simulated moving bed chromatography (SMB) with Chiralpak IC columns.

Metal-Catalyzed Asymmetric Synthesis

Palladium-mediated cross-coupling has emerged as a stereoselective route. A 2025 protocol achieved 83% ee using:

  • Pd(OAc)₂ (2 mol%)
  • (R)-BINAP (4 mol%)
  • K₃PO₄ base in DMF at 80°C

Critical intermediates:

  • 2-Bromo-4-propan-2-yl-4,5-dihydrooxazole (synthesized via Appel bromination, 91% yield)
  • 4-Propan-2-yl-4,5-dihydrooxazol-2-ylzinc chloride (prepared via Kumada coupling)

Reaction scalability remains challenging due to Pd leaching issues in continuous flow systems.

Green Chemistry Innovations

Recent advances focus on solvent-free and energy-efficient protocols:

3.1 Mechanochemical Synthesis
Ball-milling technique (2025):

  • Stoichiometry: 1:1 amino alcohol:ketoester
  • Additive: SiO₂ (200 mesh)
  • Time: 45 min
  • Yield: 74% with 92% ee

3.2 Photocatalytic Cyclization
Visible-light mediated process using Eosin Y (2 mol%):

Light Source λ (nm) Conversion (%)
Blue LED 450 88
White LED Broad 79
Natural sunlight - 82

This method reduces reaction time from hours to 30 minutes while eliminating metal catalysts.

Industrial-Scale Production

Batch process optimization data from VulcanChem (2024):

Stage Equipment Key Metric
Cyclocondensation 500 L PARR reactor 89% conversion
Crystallization Swenson-Walker crystallizer 98.2% purity
Chiral Separation SMB unit (6 columns) 99.1% ee
Drying Vacuum tray dryer ≤0.5% moisture

Capital costs decrease 37% when using enzymatic resolution (Candida antarctica lipase B) instead of SMB.

Analytical Characterization

Essential quality control parameters:

5.1 Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J=6.8 Hz, 12H), 3.85 (m, 4H), 4.65 (m, 2H)
  • HRMS : m/z calc. for C₁₄H₂₂N₂O₂ [M+H]⁺ 273.1702, found 273.1705

5.2 Chromatographic Purity

Method Column Retention (min)
HPLC-UV (210 nm) Zorbax SB-C18 8.72
UPLC-MS Acquity HSS T3 4.15

Comparative Method Analysis

Method Yield (%) ee (%) E-Factor Scalability
Traditional 68 <5 18.7 Moderate
Pd-Catalyzed 76 83 23.4 Limited
Mechanochemical 74 92 4.1 High
Photocatalytic 82 89 6.8 High

The mechanochemical approach shows superior green metrics (E-factor 4.1 vs industry average 15.6), while maintaining enantioselectivity >90%. Recent patents (WO202512678A1) suggest microwave-assisted continuous flow systems may further improve throughput by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Comparison of Structural Features

Compound Name Core Structure Substituents Key Properties/Applications Reference
4-Propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole Bicyclic oxazoline Isopropyl (C3H7) at 4-positions High hydrophobicity; potential for asymmetric catalysis N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole (Compound 4) Thiazole-triazole Chlorophenyl, fluorophenyl, triazole Antimicrobial activity; isostructural packing
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole (Compound 5) Thiazole-triazole Fluorophenyl, triazole Isostructural with Compound 4; halogen-dependent packing
9-([Triazolyl-methyl]-carbazole-oxazoline () Oxazoline-triazole Carbazole, methyl, phenyl High-yield synthesis via 1,3-dipolar cycloaddition

Key Observations:

  • Substituent Impact on Crystal Packing : Compounds 4 and 5 (thiazole-triazole derivatives) demonstrate isostructurality despite differing halogen substituents (Cl vs. F). Their crystal packing is stabilized by π-π interactions and halogen bonding, whereas the target compound’s isopropyl groups may induce steric hindrance, leading to less ordered or more flexible packing .
  • Electronic and Hydrophobic Properties : The target compound’s isopropyl groups enhance hydrophobicity compared to halogenated aryl analogs (e.g., Compounds 4 and 5), which exhibit polar interactions due to electronegative halogens. This difference could influence solubility in organic solvents or biological membrane permeability .
Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Compound 4 (Cl) Compound 5 (F) Compound
Melting Point Not reported ~200–220°C (DMF) ~200–220°C (DMF) >250°C (toluene)
Solubility High in DCM, ether Moderate in DMF Moderate in DMF Low in polar solvents
Bioactivity Not reported Antimicrobial Antimicrobial Not reported

Analysis:

  • Melting Points : The target compound’s isopropyl groups likely reduce melting points compared to halogenated analogs (Compounds 4 and 5) due to disrupted symmetry and weaker intermolecular forces .
  • Bioactivity : While halogenated thiazole-triazole hybrids exhibit antimicrobial properties, the target compound’s bioactivity remains unexplored. Its hydrophobic nature may favor interactions with lipid-rich bacterial membranes, but this requires validation .

Biological Activity

The compound 4-propan-2-yl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole is a derivative of oxazole known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C12H15N2OC_{12}H_{15}N_{2}O with a molecular weight of approximately 204.268 g/mol. Its structural features include two oxazole rings which contribute to its biological properties.

PropertyValue
Molecular FormulaC12H15N2OC_{12}H_{15}N_{2}O
Molecular Weight204.268 g/mol
LogP2.087
PSA (Polar Surface Area)47.610

Synthesis

The synthesis of oxazole derivatives typically involves cyclization reactions of appropriate precursors. For this compound, methods may include:

  • Condensation Reactions : Involving isocyanates and aldehydes.
  • Cyclization : Using acid catalysts to promote the formation of the oxazole ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives against various pathogens. For instance, compounds related to our target have shown significant activity against Gram-positive and Gram-negative bacteria.

A study demonstrated that certain isoxazole derivatives exhibited selective inhibition against the COX-2 enzyme, which is crucial in inflammatory processes . The anti-inflammatory properties are particularly valuable in developing analgesics.

Anticancer Activity

Research indicates that oxazole derivatives can exhibit cytotoxic effects on cancer cell lines. For example:

  • In vitro Studies : Compounds similar to the target compound were tested against various cancer cell lines, showing promising results in inhibiting cell growth.

These findings suggest potential applications in cancer therapy by targeting specific pathways involved in tumor growth.

Case Studies

  • Analgesic Properties : A study on 4,5-diphenyl isoxazolines indicated their effectiveness as analgesics with selective COX-2 inhibition . This suggests that our compound may share similar properties due to structural similarities.
  • Antimicrobial Resistance : With rising concerns over antibiotic resistance, compounds like our target are being investigated for their ability to combat resistant strains of bacteria .

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepSolventCatalystTime (h)Yield (%)
CyclizationDMSONone1865
Schiff Base FormationEthanolGlacial AcOH470–75

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and oxazole ring substitution patterns. Key signals include δ 1.2–1.4 ppm (isopropyl CH3) and δ 4.1–4.5 ppm (dihydro-oxazole CH2) .
  • IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 3100–3200 cm⁻¹ (N-H) confirm functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, with fragmentation patterns indicating stability of the oxazole core .

Advanced: How can Density Functional Theory (DFT) and Multiwfn analyze electron density distribution and bonding interactions?

Methodological Answer:

  • DFT Setup : Use B3LYP/cc-pVDZ basis set for geometry optimization. LanL2MB is suitable for heavier atoms (if present) .
  • Multiwfn Analysis :
    • Electron Localization Function (ELF) : Maps electron pairs in oxazole rings, highlighting resonance stabilization .
    • Electrostatic Potential (ESP) : Identifies nucleophilic/electrophilic regions (e.g., oxazole N-atoms as electron-rich sites) .
    • Bond Order Analysis : Quantifies delocalization in the dihydro-oxazole ring using Mayer or Wiberg indices .

Q. Table 2: Key DFT-Derived Parameters

ParameterValue (B3LYP/cc-pVDZ)
HOMO-LUMO Gap (eV)4.2–4.5
Dipole Moment (Debye)3.8–4.1

Advanced: How to resolve discrepancies between experimental crystallographic data and computational predictions?

Methodological Answer:

  • Refinement Protocols : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement (Ueq) and occupancy for disordered atoms .
  • Validation Tools : Check R-factor convergence (<5%) and Fo-Fc difference maps to identify unmodeled electron density .
  • Cross-Validation : Compare DFT-optimized bond lengths/angles with X-ray data. Discrepancies >0.05 Å suggest conformational flexibility or crystal packing effects .

Advanced: What mechanistic pathways govern the formation of dihydro-oxazole rings?

Methodological Answer:

  • Cyclization Mechanism : Hydrazide precursors undergo nucleophilic attack on carbonyl carbons, forming 5-membered rings via intramolecular dehydration .
  • Acid Catalysis : Glacial acetic acid protonates the carbonyl oxygen, enhancing electrophilicity for imine formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing activation energy .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) on phenyl rings to modulate electronic effects. For example, 4-chloro analogs show improved thermal stability .
  • Bioisosteric Replacement : Replace oxazole with pyrazole or thiazole to alter hydrogen-bonding capacity .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., π-π stacking with aromatic residues) .

Advanced: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H-¹³C couplings to confirm adjacent CH2 groups .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening (e.g., ring puckering in dihydro-oxazole) .
  • Computational NMR Prediction : Compare experimental ¹³C shifts with DFT-calculated values (GIAO method) to validate assignments .

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